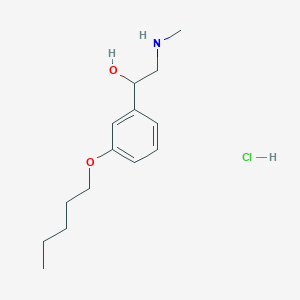
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. This compound is characterized by the presence of a phenyl group attached to an ethanolamine backbone, with a methylamino substituent and a pentoxy group on the phenyl ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pentoxybenzaldehyde and methylamine.
Formation of Intermediate: The 3-pentoxybenzaldehyde undergoes a reductive amination reaction with methylamine to form the intermediate 2-(Methylamino)-1-(3-pentoxyphenyl)ethanol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reductive amination.
Crystallization: Purifying the hydrochloride salt through crystallization techniques to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, primary alcohols.
Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives.
Applications De Recherche Scientifique
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways. Its effects are mediated through binding to receptors, altering enzyme activity, and modulating cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)-1-phenylethanol;hydrochloride: Lacks the pentoxy group, resulting in different chemical and biological properties.
2-(Methylamino)-1-(4-methoxyphenyl)ethanol;hydrochloride: Contains a methoxy group instead of a pentoxy group, leading to variations in reactivity and applications.
Uniqueness
2-(Methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride is unique due to the presence of the pentoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other phenylethanolamine derivatives and may contribute to its specific applications in research and industry.
Propriétés
IUPAC Name |
2-(methylamino)-1-(3-pentoxyphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-3-4-5-9-17-13-8-6-7-12(10-13)14(16)11-15-2;/h6-8,10,14-16H,3-5,9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPPJULMWGJOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(CNC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-(methoxymethyl)pyrrolidine](/img/structure/B6000023.png)
![Ethyl 1-[(2-chloro-5-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B6000033.png)
![methyl 2-[(3-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B6000039.png)
![2-(4-acetylphenoxy)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6000041.png)
![2-{2-[(4-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6000051.png)
![3-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6000058.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6000066.png)
![7-(2-cyclohexylethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6000077.png)
![methyl 2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6000084.png)
![2-{1-(4-methylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6000085.png)
![N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B6000089.png)
![(2Z)-N-(4-chlorophenyl)-2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enamide](/img/structure/B6000092.png)
![1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6000103.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B6000110.png)
